molecular formula C14H17NO2 B3424630 (1S,2S)-(+)-2-Benzyloxycyclohexyl isocyanate CAS No. 361392-21-4

(1S,2S)-(+)-2-Benzyloxycyclohexyl isocyanate

Cat. No.: B3424630
CAS No.: 361392-21-4
M. Wt: 231.29 g/mol
InChI Key: HWVZRVVQFLEXHN-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-(+)-2-Benzyloxycyclohexyl isocyanate is a chiral isocyanate compound characterized by the presence of a benzyloxy group attached to a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-(+)-2-Benzyloxycyclohexyl isocyanate typically involves the reaction of (1S,2S)-(+)-2-Benzyloxycyclohexanol with phosgene or triphosgene in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-(+)-2-Benzyloxycyclohexyl isocyanate undergoes various chemical reactions, including:

    Nucleophilic Addition: Reacts with nucleophiles such as amines and alcohols to form ureas and carbamates.

    Substitution Reactions: The isocyanate group can be substituted by other functional groups under appropriate conditions.

    Polymerization: Can participate in polymerization reactions to form polyurethanes.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and water.

    Catalysts: Tertiary amines, organometallic catalysts.

    Solvents: Anhydrous solvents such as dichloromethane and toluene.

Major Products Formed

    Ureas: Formed by the reaction with primary or secondary amines.

    Carbamates: Formed by the reaction with alcohols.

    Polyurethanes: Formed by polymerization reactions.

Scientific Research Applications

Chemistry

In organic synthesis, (1S,2S)-(+)-2-Benzyloxycyclohexyl isocyanate is used as a building block for the synthesis of more complex molecules. It is also used in the preparation of chiral auxiliaries and ligands.

Biology

The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its chiral nature makes it valuable in the development of enantioselective drugs.

Medicine

In medicinal chemistry, this compound is used in the synthesis of potential therapeutic agents. It is also used in the development of diagnostic tools and imaging agents.

Industry

In the industrial sector, the compound is used in the production of specialty polymers and materials. It is also used in the formulation of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of (1S,2S)-(+)-2-Benzyloxycyclohexyl isocyanate involves the formation of covalent bonds with nucleophilic sites on target molecules. This can lead to the modification of proteins, enzymes, and other biomolecules, affecting their function and activity. The compound can also act as a cross-linking agent in polymerization reactions, enhancing the mechanical properties of the resulting materials.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-(+)-2-Benzyloxycyclopentyl isocyanate: Similar structure but with a cyclopentyl ring instead of a cyclohexyl ring.

    Phenyl isocyanate: Lacks the chiral center and benzyloxy group.

    Methyl isocyanate: Smaller and more reactive due to the presence of a methyl group.

Uniqueness

(1S,2S)-(+)-2-Benzyloxycyclohexyl isocyanate is unique due to its chiral nature and the presence of a benzyloxy group, which can influence its reactivity and selectivity in chemical reactions. Its ability to form stable covalent bonds with nucleophiles makes it valuable in various applications, from organic synthesis to material science.

Properties

IUPAC Name

[(1S,2S)-2-isocyanatocyclohexyl]oxymethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-11-15-13-8-4-5-9-14(13)17-10-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-10H2/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVZRVVQFLEXHN-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N=C=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N=C=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2S)-(+)-2-Benzyloxycyclohexyl isocyanate
Reactant of Route 2
Reactant of Route 2
(1S,2S)-(+)-2-Benzyloxycyclohexyl isocyanate
Reactant of Route 3
Reactant of Route 3
(1S,2S)-(+)-2-Benzyloxycyclohexyl isocyanate
Reactant of Route 4
Reactant of Route 4
(1S,2S)-(+)-2-Benzyloxycyclohexyl isocyanate
Reactant of Route 5
Reactant of Route 5
(1S,2S)-(+)-2-Benzyloxycyclohexyl isocyanate
Reactant of Route 6
(1S,2S)-(+)-2-Benzyloxycyclohexyl isocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.